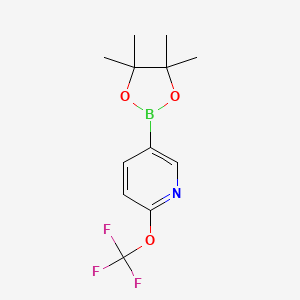

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

Description

This compound is a pyridine-based boronic ester featuring a trifluoromethoxy substituent at position 2 and a pinacol boronate group at position 3. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials synthesis. The trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity and metabolic stability in drug candidates .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-9(17-7-8)18-12(14,15)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCDWSJOWPTZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855727 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352741-13-9 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Directing Group Effects

Iridium-catalyzed C–H borylation has emerged as a regioselective method for installing boronate esters on aromatic rings. The trifluoromethoxy (-OCF₃) group at the 2-position of pyridine influences the reaction’s regioselectivity by acting as a weakly coordinating directing group. Studies on analogous trifluoromethyl-substituted pyridines demonstrate that electron-withdrawing substituents enhance reactivity at meta positions relative to the directing group. For 2-(trifluoromethoxy)pyridine, the iridium catalyst [Ir(OMe)(COD)]₂ coordinates preferentially to the nitrogen atom, enabling borylation at the 5-position (para to the -OCF₃ group).

Standard Procedure

The synthesis follows a modified protocol from ACS Omega (2022):

-

Reagents : [Ir(OMe)(COD)]₂ (1 mol%), 4,4′-di-tert-butylbipyridine (dtbbpy, 2 mol%), pinacolborane (HBPin, 1.5 equiv), and 2-(trifluoromethoxy)pyridine (1 equiv).

-

Conditions : Reactions are conducted under nitrogen in a Schlenk flask at 80°C for 12–24 hours.

-

Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding the boronate ester as a white solid (typical yield: 70–85%).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 18 hours | |

| Catalyst Loading | 1 mol% Ir, 2 mol% dtbbpy | |

| Purity (HPLC) | >95% |

Palladium-Catalyzed Miyaura Borylation

Halogenated Precursor Route

Miyaura borylation offers an alternative pathway using halogenated pyridine intermediates. The synthesis begins with 5-bromo-2-(trifluoromethoxy)pyridine, which undergoes cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Optimized Protocol

Comparative Analysis

| Parameter | Iridium Method | Palladium Method |

|---|---|---|

| Yield | 78% | 70% |

| Catalyst Cost | High | Moderate |

| Substrate Availability | Limited | Commercial |

| Reaction Scale | <10 g | Multi-gram |

Challenges and Limitations

Deborylation and Stability

The boronate ester is prone to protodeborylation under acidic or aqueous conditions. Storage at 2–8°C in sealed containers is recommended to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronate ester moiety can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The pyridine ring can undergo reduction reactions to form dihydropyridine derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, dihydropyridine derivatives, and various substituted pyridine compounds. These products can be further utilized in subsequent chemical transformations or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound 23a : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine

- Key Difference: Trifluoromethoxy group is part of a phenoxy substituent at position 2.

- Impact : Reduced electronic effects compared to direct trifluoromethoxy substitution. Yielded 63% in synthesis via bromopyridine precursor and palladium catalysis .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Key Difference : Trifluoromethyl group at position 2 instead of trifluoromethoxy.

- Impact : Stronger electron-withdrawing effect from -CF₃ enhances reactivity in cross-couplings. Molecular weight: 273.06 g/mol .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Amino and Methoxy Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- Key Feature: Amino group at position 2.

- Impact : Enhanced solubility in polar solvents (e.g., DMSO). Molecular weight: 288.07 g/mol. Used in kinase inhibitor synthesis .

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Key Feature : Methoxy group at position 3.

- Impact: Moderates electron density, altering regioselectivity in couplings. Molecular formula: C₁₃H₁₇BF₃NO₃ .

PY-BE Fluorescent Probe

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. The presence of the trifluoromethoxy group and the dioxaborolane moiety contributes to its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects and potential therapeutic applications.

- Chemical Formula : C12H14B F3 O3

- Molecular Weight : 283.05 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dioxaborolane moiety can participate in nucleophilic reactions. These properties may facilitate interactions with enzymes or receptors involved in disease pathways.

Antiviral Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In bioassays:

- Protective Activity : Compounds demonstrated protective effects at concentrations of 500 μg/mL.

- Curative Activity : Some derivatives exhibited curative activities exceeding that of standard antiviral agents.

| Compound | Protective Activity (%) | Curative Activity (%) | EC50 (μg/mL) |

|---|---|---|---|

| A1 | 64.1 | 68.6 | 347.8 |

| A3 | 61.0 | 61.0 | 359.64 |

Enzyme Modulation

The compound's structural features allow it to modulate enzyme activity:

- Superoxide Dismutase (SOD) : Enhances activity post-infection.

- Polyphenol Oxidase (PPO) : Increased levels observed in treated plants.

- Phenylalanine Ammonialyase (PAL) : Upregulated in response to viral infection.

These enzymes play crucial roles in plant defense mechanisms and secondary metabolite production.

Case Studies

-

Antiviral Efficacy :

A study tested various pyridine derivatives against TMV and CMV. The compound A16 showed significant enhancement of SOD and PPO activities compared to controls, indicating its potential as a plant activator against viral infections . -

Pharmacological Profiles :

In animal models, similar compounds were evaluated for their anti-inflammatory and antioxidant properties. Results indicated that these compounds could inhibit inflammatory pathways effectively while promoting antioxidant defenses .

Toxicological Considerations

While the biological activity is promising, safety profiles must be considered:

Q & A

Q. What are the optimal solvent systems for Suzuki-Miyaura coupling reactions involving this boronic ester?

The compound’s boronic ester group makes it suitable for cross-coupling reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to enhance solubility and reactivity. For instance, THF facilitates efficient coupling under mild conditions (40–60°C), while DMF may be preferred for less reactive substrates requiring higher temperatures (80–100°C). Solvent selection should balance reaction efficiency and byproduct formation .

Q. How should this compound be stored to maintain stability during long-term experiments?

Due to its sensitivity to moisture and oxygen, the compound must be stored under inert atmospheres (e.g., argon or nitrogen) at temperatures below -20°C. Proper sealing of containers is critical to prevent hydrolysis of the boronic ester moiety, which can lead to reduced reactivity in subsequent syntheses .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly B NMR to verify the integrity of the dioxaborolane ring. Mass spectrometry (MS) or high-resolution MS (HRMS) should corroborate the molecular ion peak .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy (-OCF) substituent at the pyridine 2-position reduces electron density at the boronic ester, potentially slowing transmetallation steps in Suzuki-Miyaura reactions. Steric hindrance from the tetramethyl dioxaborolane group may further necessitate optimized catalysts (e.g., Pd(PPh) or SPhos-Pd) and longer reaction times (24–48 hours) to achieve >80% yields .

Q. What strategies can resolve contradictions in reported yields when using this compound in sp2^22-sp2^22 bond formations?

Yield discrepancies often arise from variations in catalyst loading, base selection (e.g., KCO vs. CsCO), or solvent purity. Systematic optimization using design-of-experiments (DoE) methodologies is recommended. For example, a 2 factorial design can evaluate interactions between catalyst concentration (0.5–2 mol%), temperature (60–100°C), and solvent (THF/DMF mixtures) .

Q. How can computational modeling predict regioselectivity in derivatization reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify nucleophilic/electrophilic sites. For instance, the pyridine ring’s LUMO localization at the 3- and 5-positions suggests preferential functionalization at these sites, guiding synthetic routes for novel analogs .

Q. What are the challenges in characterizing byproducts from hydrolysis of the dioxaborolane group?

Hydrolysis under aqueous conditions generates boronic acid intermediates, which may dimerize or form cyclic anhydrides. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is critical for detecting these transient species. F NMR can also monitor degradation of the trifluoromethoxy group under acidic/basic conditions .

Methodological Best Practices

Q. How to scale up syntheses of this compound without compromising purity?

Pilot-scale reactions (1–10 mmol) should maintain strict temperature control (±2°C) and use Schlenk-line techniques for air-sensitive steps. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. For larger batches (>50 mmol), continuous-flow reactors improve reproducibility .

Q. What safety protocols are essential when handling this compound in catalytic studies?

Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Work should be conducted in a fume hood due to potential boronic ester toxicity. Spills must be neutralized with solid bicarbonate and disposed as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.